methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
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Overview
Description
The compound “methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate” is a complex organic molecule. It contains a quinazoline backbone, which is a type of heterocyclic compound. The molecule also contains a chloromethyl group (-CH2Cl), a methyl ester group (-COOCH3), and a ketone group (=O) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, chloromethyl groups can be introduced through chloromethylation reactions . The methyl ester group might be introduced through esterification of a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The chloromethyl group would be a polar, electron-withdrawing group, while the methyl ester would also introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions. The ester group might be susceptible to hydrolysis or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of a chloromethyl group and a methyl ester could increase the compound’s polarity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves the reaction of 2-aminobenzamide with chloroacetyl chloride to form 2-(chloromethyl)-3,4-dihydroquinazoline-4-one. This intermediate is then reacted with methyl chloroformate to form the final product.", "Starting Materials": ["2-aminobenzamide", "chloroacetyl chloride", "methyl chloroformate"], "Reaction": [ "Step 1: React 2-aminobenzamide with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(chloromethyl)-3,4-dihydroquinazoline-4-one.", "Step 2: React the intermediate from step 1 with methyl chloroformate in the presence of a base such as potassium carbonate to form methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate." ] } | |
CAS No. |
2639457-25-1 |
Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.7 |
Purity |
95 |
Origin of Product |
United States |
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